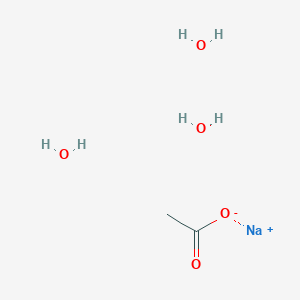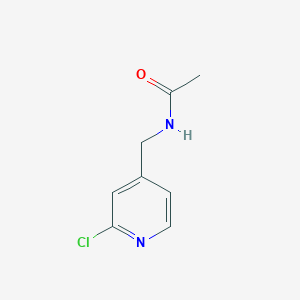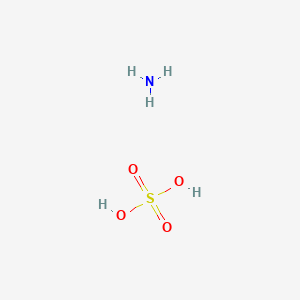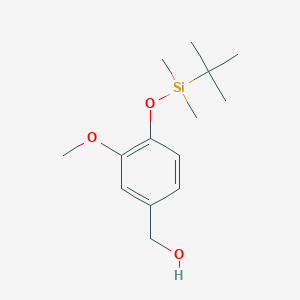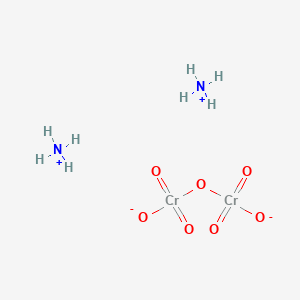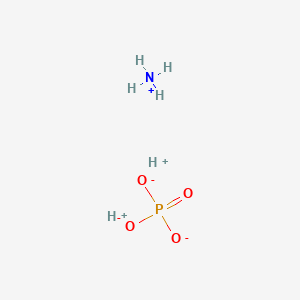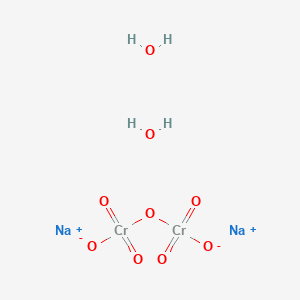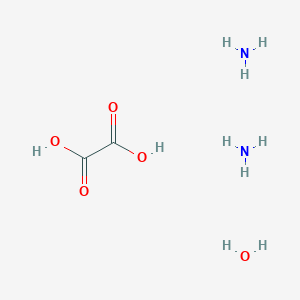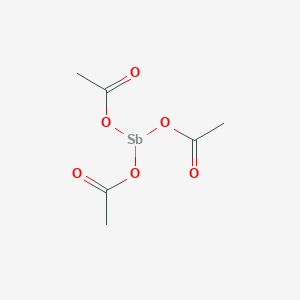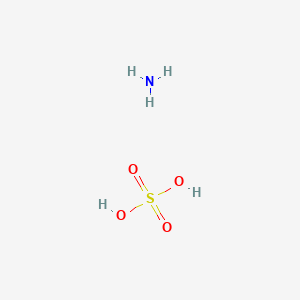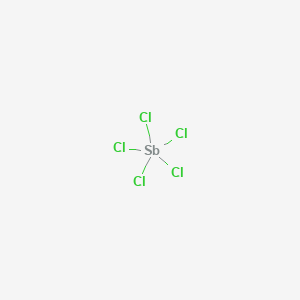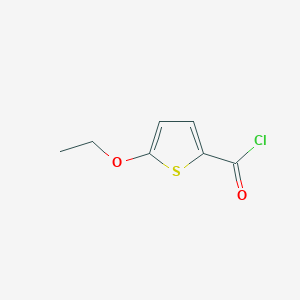
5-Ethoxythiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxythiophene-2-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound containing sulfur in its ring structure.
Mécanisme D'action
The mechanism of action of 5-Ethoxythiophene-2-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a decrease in inflammation and cancer cell growth.
Effets Biochimiques Et Physiologiques
5-Ethoxythiophene-2-carbonyl chloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that this compound can reduce the size of tumors and improve the survival rate of mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Ethoxythiophene-2-carbonyl chloride in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various organic compounds, conducting polymers, and electronic materials. It also has potential as a drug precursor. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin. Therefore, proper safety measures should be taken when handling this compound.
Orientations Futures
There are several future directions for the study of 5-Ethoxythiophene-2-carbonyl chloride. One direction is the investigation of its potential as a drug precursor. This compound has shown promise in inhibiting the growth of cancer cells and reducing inflammation. Therefore, further studies could be conducted to develop novel drugs based on this compound. Another direction is the synthesis of novel electronic materials and conducting polymers. This compound has been used as a starting material for the synthesis of various electronic materials. Therefore, further studies could be conducted to develop new materials with improved properties. Additionally, the toxicity of this compound could be further studied to determine its safe handling and use in lab experiments.
Conclusion:
In conclusion, 5-Ethoxythiophene-2-carbonyl chloride is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 5-Ethoxythiophene-2-carbonyl chloride involves the reaction of 5-Ethoxythiophene-2-carboxylic acid with thionyl chloride. This reaction results in the formation of 5-Ethoxythiophene-2-carbonyl chloride, which is a colorless liquid with a pungent odor. The reaction can be represented as follows:
Applications De Recherche Scientifique
5-Ethoxythiophene-2-carbonyl chloride has been extensively studied for its potential application in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential to act as an anti-inflammatory and anti-cancer agent. It has also been studied as a potential precursor for the synthesis of novel drugs. In materials science, 5-Ethoxythiophene-2-carbonyl chloride has been used as a starting material for the synthesis of conducting polymers and other electronic materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
135080-22-7 |
|---|---|
Nom du produit |
5-Ethoxythiophene-2-carbonyl chloride |
Formule moléculaire |
C7H7ClO2S |
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
5-ethoxythiophene-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3 |
Clé InChI |
FMHGHZPFTCXFPD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(S1)C(=O)Cl |
SMILES canonique |
CCOC1=CC=C(S1)C(=O)Cl |
Synonymes |
2-Thiophenecarbonylchloride,5-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



